
4,4-Difluorotetrahydrofuran-3-amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 4,4-Difluorotetrahydrofuran-3-amine is C4H7F2NO . The presence of fluorine atoms at the fourth position in the tetrahydrofuran ring structure is a key feature of this compound.Physical And Chemical Properties Analysis
The physical form of this compound is a solid . The presence of fluorine atoms at the fourth position gives it specific physical and chemical properties.Aplicaciones Científicas De Investigación
Direct Amidation of Carboxylic Acids
Research demonstrates the efficacy of certain reagents, such as B(OCH2CF3)3, in the direct amidation of carboxylic acids with a broad range of amines, including N-protected amino acids. This process, which is crucial for synthesizing amides with minimal racemization, underlines the importance of fluorinated compounds in facilitating amide bond formation, a key step in drug development and peptide synthesis (Lanigan, Starkov, & Sheppard, 2013).
Graphene-based Catalysts for Nitro Compound Reduction
The reduction of nitro compounds to amines is a critical transformation in organic synthesis. Graphene-based catalysts have been highlighted for their role in this process, offering environmental benefits and high catalytic prowess. These advancements in catalysis research underscore the utility of fluorinated compounds in developing more efficient and sustainable synthetic methodologies (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).
Versatile Intermediates for Amine Synthesis
N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, highlighting the strategic use of fluorinated compounds to activate imines for nucleophilic addition. This methodology facilitates the synthesis of a wide range of enantioenriched amines, critical for pharmaceutical development (Ellman, Owens, & Tang, 2002).
Polysubstituted Pyridazinones Synthesis
The synthesis of polysubstituted pyridazinones, through sequential nucleophilic substitution reactions, exemplifies the role of fluorinated intermediates in accessing polyfunctional systems potentially relevant to drug discovery. This showcases the versatility of fluorinated compounds in constructing complex molecular architectures (Pattison, Sandford, Yufit, Howard, & Christopher, 2009).
Development of Biobased Amines
The synthesis of biobased amines from natural resources emphasizes the importance of developing sustainable chemical processes. Fluorinated compounds play a role in this area by offering routes to synthesize primary and secondary amines from biobased materials, contributing to the production of environmentally friendly and renewable polymers (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).
Mecanismo De Acción
- The primary target of NV-5138 is not explicitly documented. However, it is currently under investigation in clinical trials for its potential use in treating major depressive disorder (MDD) in adults .
Target of Action
As clinical trials progress, we’ll gain more clarity on its safety, efficacy, and environmental interactions . 🌟
Análisis Bioquímico
Biochemical Properties
4,4-Difluorotetrahydrofuran-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, thereby impacting gene expression and metabolic activities within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, which in turn affects various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function. In vitro and in vivo studies have observed changes in cellular responses to this compound over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells, potentially leading to changes in energy production and other metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular compartments. These interactions can influence the localization and accumulation of the compound within different tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
4,4-difluorooxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO/c5-4(6)2-8-1-3(4)7/h3H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAAJNMTVCAXNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



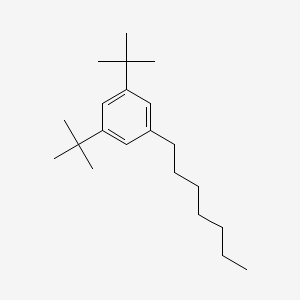

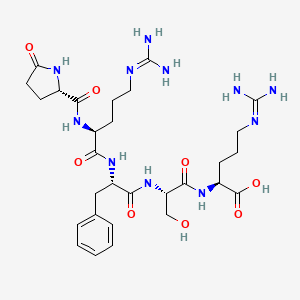
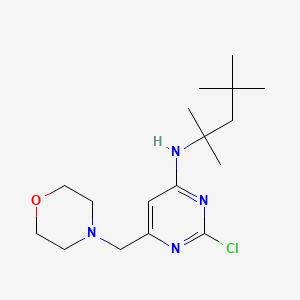




![[Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid](/img/structure/B1434731.png)

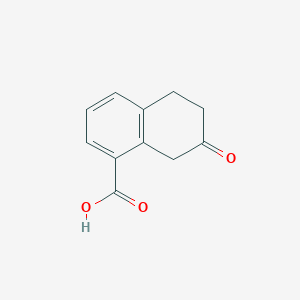
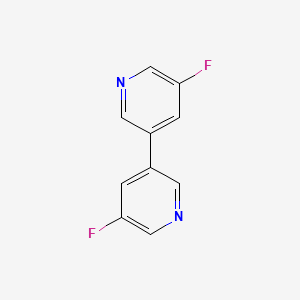
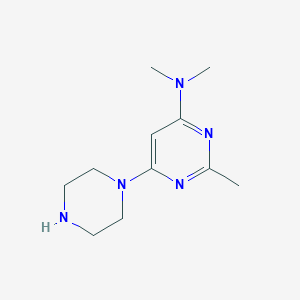
![4-chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1434739.png)